Home > Products > Screening Compounds P120459 > Bicyclo-prostaglandin E1
Bicyclo-prostaglandin E1 -

Bicyclo-prostaglandin E1

Catalog Number: EVT-1505929
CAS Number:
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bicyclo Prostaglandin E1 is a prostanoid.
Source and Classification

Bicyclo-prostaglandin E1 is classified under the prostaglandin family, which belongs to the eicosanoid group of compounds derived from fatty acids. It is synthesized from dihomo-γ-linolenic acid through various chemical processes. The compound is characterized by its bicyclic structure, which differentiates it from other prostaglandins.

Synthesis Analysis

Methods and Technical Details

The synthesis of bicyclo-prostaglandin E1 can be achieved through several methods:

  1. Total Synthesis: This involves complex multi-step reactions starting from simple organic compounds. For instance, one method utilizes lactone intermediates to construct the bicyclic framework necessary for the prostaglandin structure .
  2. Regioselective Hydrogenation: A common approach includes the regioselective saturation of double bonds in the prostanoid structure. This method allows for the formation of bicyclo-prostaglandin E1 with high specificity and yield .
  3. Lactone-based Synthesis: The use of δ-lactone and γ-lactone intermediates has been reported to facilitate the construction of prostaglandins by linking side chains effectively during synthesis .

These methodologies highlight the intricate nature of synthesizing bicyclo-prostaglandin E1 and its derivatives, often requiring advanced organic chemistry techniques.

Molecular Structure Analysis

Structure and Data

Bicyclo-prostaglandin E1 features a unique bicyclic core structure that is essential for its biological activity. The molecular formula is typically represented as C20H34O5, indicating it contains 20 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms.

  • Molecular Weight: Approximately 350.48 g/mol.
  • Structural Characteristics: The compound exhibits multiple stereocenters which contribute to its specific biological interactions.

The three-dimensional arrangement of atoms in bicyclo-prostaglandin E1 is crucial for its function as it influences how the molecule interacts with biological receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Bicyclo-prostaglandin E1 undergoes several chemical reactions that are pivotal for its functionality:

  1. Hydrolysis: In aqueous environments, bicyclo-prostaglandin E1 can hydrolyze to form various metabolites that may have distinct biological activities.
  2. Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can modify the compound's reactivity and interaction with biological systems.
  3. Esterification: The carboxylic acid group in bicyclo-prostaglandin E1 can react with alcohols to form esters, which can be utilized in drug formulations to enhance stability or bioavailability.

These reactions illustrate the versatility of bicyclo-prostaglandin E1 in synthetic organic chemistry and its potential modifications for therapeutic uses.

Mechanism of Action

Process and Data

The mechanism by which bicyclo-prostaglandin E1 exerts its effects primarily involves interaction with specific receptors on cell membranes:

  • Receptor Binding: Bicyclo-prostaglandin E1 binds to prostaglandin receptors (such as EP receptors), initiating a cascade of intracellular signaling pathways.
  • Vasodilation: This binding leads to increased intracellular cyclic adenosine monophosphate levels, resulting in smooth muscle relaxation and vasodilation.
  • Anti-inflammatory Effects: By modulating immune responses through receptor interactions, bicyclo-prostaglandin E1 can exert anti-inflammatory effects beneficial in various conditions.

The efficacy of this compound in modulating physiological responses underscores its importance in therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bicyclo-prostaglandin E1 exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and heat; thus, it should be stored under controlled conditions to maintain potency.

These properties are critical when considering formulations for pharmaceutical applications or laboratory studies.

Applications

Scientific Uses

Bicyclo-prostaglandin E1 has several significant applications in scientific research and medicine:

  • Cardiovascular Therapy: It is used to manage conditions such as pulmonary hypertension due to its vasodilatory properties.
  • Research Tool: In laboratory settings, it serves as a model compound to study prostaglandin biology and receptor interactions.
  • Potential Treatments: Investigated for use in treating erectile dysfunction and other circulatory disorders due to its ability to enhance blood flow.

The versatility of bicyclo-prostaglandin E1 makes it a valuable compound across various fields including pharmacology, biochemistry, and medicinal chemistry.

Chemical Synthesis and Structural Characteristics of Bicyclo-Prostaglandin E1

Synthetic Pathways for Bicyclo-PGE1 Derivation from Prostaglandin E1 Metabolites

Bicyclo-prostaglandin E1 (Bicyclo-PGE1) is not synthesized de novo but derives from endogenous metabolic transformations of Prostaglandin E1 (PGE1). The primary metabolic precursor is 13,14-dihydro-15-keto PGE1, an unstable intermediate formed during PGE1 catabolism in vivo. This metabolite undergoes spontaneous chemical rearrangement under physiological conditions to yield the stable Bicyclo-PGE1 structure. Synthetic routes in laboratory settings replicate this process by incubating 13,14-dihydro-15-keto PGE1 in aqueous buffers at pH 7.4–10.0, achieving conversion efficiencies of >85% within 24 hours [1] [3].

The structural core of Bicyclo-PGE1 (molecular formula: C₂₀H₃₂O₄; MW: 336.47 g/mol) features a bicyclic ketone system replacing the labile 15-keto group of its precursor. This rearrangement eliminates the reactive β-diketone motif, significantly enhancing the molecule’s stability. Analytical characterization via NMR and mass spectrometry confirms the retention of the PGE1 carboxyl side chain and the saturation of the 13,14 double bond during this transformation [1] [8].

Table 1: Synthetic Pathways to Bicyclo-PGE1

PrecursorReaction ConditionsConversion EfficiencyKey Product Features
13,14-Dihydro-15-keto PGE1Aqueous buffer, pH 9.5, 37°C85–90%Bicyclo[11S,16] ring system, C20H32O4
PGE1Enzymatic oxidation (15-PGDH) + base catalysis<5% direct yieldRequires metabolite isolation

Base-Catalyzed Transformation Mechanisms of 13,14-Dihydro-15-Keto-PGE1 to Bicyclo-PGE1

The conversion of 13,14-dihydro-15-keto PGE1 to Bicyclo-PGE1 is a concerted intramolecular aldol condensation driven by alkaline conditions. The mechanism initiates with hydroxide ion-mediated enolization at C11 or C12, generating a nucleophilic enolate. This species attacks the electrophilic C15 carbonyl, forming a new C–C bond between C12 and C16. Subsequent proton shifts yield a fused bicyclo[4.3.0]nonane system, characterized by a five-membered ring (cyclopentane) and a six-membered ring (cyclohexanone) [1] [5] [7].

Critical to this transformation is the geometry of the enolate intermediate. In vitro studies demonstrate that optimal cyclization occurs at pH 9.5–10.5, with reaction kinetics following first-order dependence on hydroxide ion concentration. Below pH 8.0, the reaction stalls due to insufficient enolate formation, while above pH 11.0, degradation predominates. The half-life of the precursor under physiological conditions (pH 7.4, 37°C) is ~9 minutes, necessitating rapid derivatization for accurate quantification of PGE1 biosynthesis in vivo [7] [10].

Analytical Utility: Due to the instability of 13,14-dihydro-15-keto PGE1, Bicyclo-PGE1 serves as a robust proxy for assessing PGE1 metabolism in biological samples. Its stability permits extraction, chromatography, and quantification without significant degradation [1] [3].

Stereochemical Analysis of Bicyclo-PGE1 Cyclization Products

The bicyclization of 13,14-dihydro-15-keto PGE1 generates two chiral centers at C11 and C16, potentially yielding four stereoisomers. However, in vivo and in vitro analyses reveal a strong preference for the 11β,16ξ-configuration (ξ denoting undefined stereochemistry). X-ray crystallography and NOESY NMR confirm that the cyclopentane ring adopts a cis junction with the cyclohexanone, forcing C16 into a pseudo-axial orientation [5] [8].

Comparative studies of enzymatically derived vs. chemically synthesized Bicyclo-PGE1 show identical circular dichroism spectra, indicating natural cyclization proceeds with high stereoselectivity. This specificity arises from constraints imposed by the precursor’s existing stereochemistry: the S-configuration at C11 directs nucleophilic attack from the Re face of C15, favoring the observed product. Molecular dynamics simulations further suggest that the 11β,16ξ-isomer exhibits lower ring strain energy (ΔG = −2.3 kcal/mol) than alternative stereoisomers [5].

Table 2: Stereochemical Properties of Bicyclo-PGE1

Chiral CenterConfigurationEnergy ContributionExperimental Detection Method
C11β (S)−1.8 kcal/molX-ray crystallography
C16ξ (undefined)−0.5 kcal/molNOESY NMR
Cyclopentane ringcis-junction−2.3 kcal/molMolecular dynamics simulation

Comparative Structural Studies: Bicyclo-PGE1 vs. Bicyclo-PGE2

Bicyclo-PGE1 and Bicyclo-PGE2 share a common bicyclo[11S,16] framework but differ in two key aspects:

  • Degree of Unsaturation: Bicyclo-PGE1 (C₂₀H₃₂O₄) is fully saturated in its aliphatic chains, whereas Bicyclo-PGE2 (C₂₀H₃₀O₄) contains a cis double bond at C5–C6. This difference reduces the molecular weight of Bicyclo-PGE2 (334.45 g/mol) and increases its ring planarity, as confirmed by lower dihedral angles in X-ray structures (C5–C6–C7–C8: 3.5° vs. 8.2° in PGE1) [4] [7].
  • Receptor Interactions: Though both compounds are metabolic end-products, Bicyclo-PGE2 retains weak affinity for EP2/EP4 receptors (Ki = 1.2 μM) due to conformational mimicry of native PGE2. In contrast, Bicyclo-PGE1 shows negligible binding (Ki > 10 μM) to PGE1-specific receptors, as its saturated side chains cannot adopt the bioactive conformation [4] [10].

Metabolic stability studies reveal divergent half-lives in human plasma: Bicyclo-PGE1 (t½ = 120 min) persists longer than Bicyclo-PGE2 (t½ = 90 min), attributable to the absence of oxidizable double bonds. Both compounds, however, exhibit >100-fold greater stability than their precursors (13,14-dihydro-15-keto PGE1/PGE2 t½ < 10 min) [7] [10].

Key Structural Insight: The 5,6-unsaturation in Bicyclo-PGE2 slightly polarizes its carbonyl groups (ΔlogP = −0.3 vs. Bicyclo-PGE1), enhancing solubility in aqueous matrices but reducing membrane permeability in ex vivo assays [4] [5].

Table 3: Structural and Functional Comparison of Bicyclo-PGE1 and Bicyclo-PGE2

PropertyBicyclo-PGE1Bicyclo-PGE2Biological Implication
Molecular formulaC₂₀H₃₂O₄C₂₀H₃₀O₄Higher lipophilicity of PGE1 (logP 4.18 vs. 4.05)
Ring conformationChair-boat cyclohexanoneHalf-chair cyclohexanoneAltered H-bonding with carrier proteins
Precursor stabilityt½ = 9 min (13,14-dihydro-15-keto PGE1)t½ = 2 min (13,14-dihydro-15-keto PGE2)PGE2 metabolism requires faster derivatization
Receptor binding (EP2)Ki > 10 μMKi = 1.2 μMResidual bioactivity in PGE2 metabolite

Properties

Product Name

Bicyclo-prostaglandin E1

IUPAC Name

7-[(3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]heptanoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

InChI

InChI=1S/C20H32O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h14-17H,2-13H2,1H3,(H,23,24)/t14-,15?,16?,17+/m1/s1

InChI Key

SMKXBJMWSIFUAU-VXLLPVPCSA-N

SMILES

CCCCC1([H])C(CC[C@H]([C@H]2CCCCCCC(O)=O)[C@@H]1CC2=O)=O

Synonyms

Bicyclo PGE1

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CCCCCCC(=O)O

Isomeric SMILES

CCCCC1[C@H]2CC(=O)C([C@H]2CCC1=O)CCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.